8,5'-Cyclo-2'-deoxyadenosine

nucleotide excision repair base excision repair oxidative DNA damage

8,5'-Cyclo-2'-deoxyadenosine (cdA; CAS 117182-88-4) is an organic heterotetracyclic compound formed by intramolecular C–C bond formation between the C8 purine and C5' sugar positions of 2'-deoxyadenosine, generating a bridged, helix-distorting tandem lesion that damages both base and sugar moieties simultaneously. It exists as (5'R) and (5'S) diastereomers, both produced by hydroxyl radical attack from endogenous oxidative stress or ionizing radiation.

Molecular Formula C10H11N5O3
Molecular Weight 249.23 g/mol
Cat. No. B1254554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8,5'-Cyclo-2'-deoxyadenosine
Synonyms2'-deoxy-8,5'-cycloadenosine
5',8-cyclo-2'-deoxyadenosine
8,5'-CDA
8,5'-cyclo-2'-deoxyadenosine
Molecular FormulaC10H11N5O3
Molecular Weight249.23 g/mol
Structural Identifiers
SMILESC1C(C2C(C3=NC4=C(N=CN=C4N3C1O2)N)O)O
InChIInChI=1S/C10H11N5O3/c11-8-5-9(13-2-12-8)15-4-1-3(16)7(18-4)6(17)10(15)14-5/h2-4,6-7,16-17H,1H2,(H2,11,12,13)/t3-,4+,6-,7-/m0/s1
InChIKeyMBVGIEDXZGVICG-FXZMZVCPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8,5'-Cyclo-2'-deoxyadenosine (cdA): A Unique Tandem Oxidative DNA Lesion for NER Research and Biomarker Development


8,5'-Cyclo-2'-deoxyadenosine (cdA; CAS 117182-88-4) is an organic heterotetracyclic compound formed by intramolecular C–C bond formation between the C8 purine and C5' sugar positions of 2'-deoxyadenosine, generating a bridged, helix-distorting tandem lesion that damages both base and sugar moieties simultaneously [1]. It exists as (5'R) and (5'S) diastereomers, both produced by hydroxyl radical attack from endogenous oxidative stress or ionizing radiation [2]. Unlike the vast majority of oxidatively induced DNA lesions, which are substrates for base excision repair (BER), cdA lesions are repaired exclusively by the nucleotide excision repair (NER) pathway, making them uniquely informative probes for NER competence, transcription-coupled repair, and oxidative damage accumulation in neurodegenerative disease models [3].

Why 8-oxo-dA, 8-oxo-dG, or Unmodified 2'-Deoxyadenosine Cannot Substitute for 8,5'-Cyclo-2'-deoxyadenosine in Mechanistic or Diagnostic Applications


Unlike 8-oxo-7,8-dihydro-2'-deoxyadenosine (8-oxo-dA) and 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG), which are substrates for the base excision repair (BER) machinery via glycosylase recognition and are thus rapidly removed and innocuous in BER-proficient contexts, the covalent C8–C5' cyclization in cdA renders the glycosidic bond resistant to enzymatic hydrolysis and precludes BER processing [1]. This forces cdA into the NER pathway, generating a fundamentally different repair kinetic and biological persistence profile that mirrors bulky adducts rather than conventional oxidative lesions [2]. Furthermore, cdA lesions function as strong blocks to both replicative DNA polymerases and RNA polymerase II, whereas 8-oxo-dA is readily bypassed and can even activate transcription factors such as CREB and NF-κB, meaning their downstream biological readouts are diametrically opposed [3]. Substituting any BER-repaired or non-blocking oxidative lesion for cdA in experiments probing NER capacity, transcriptional mutagenesis, or neurodegeneration-linked lesion accumulation will produce qualitatively and quantitatively misleading results.

Quantitative Differentiation of 8,5'-Cyclo-2'-deoxyadenosine: Direct Comparative Evidence for Scientific Selection


Repair Pathway Exclusivity: NER-Only Processing of cdA vs. BER-Dominant Processing of 8-oxo-dA and 8-oxo-dG

8,5'-Cyclo-2'-deoxyadenosine (both R and S diastereomers) is repaired exclusively by the nucleotide excision repair (NER) pathway in mammalian cells. Purified BER enzymes—including OGG1, NTH1, NEIL1, NEIL2, NEIL3, APE1, and Nfo—failed to excise or bind duplex oligonucleotides containing S-cdA or S-cdG [1]. In contrast, 8-oxo-dA and 8-oxo-dG are canonical BER substrates recognized and excised by specific DNA glycosylases (OGG1 for 8-oxo-dG; MUTYH pathway for 8-oxo-dA). This repair pathway divergence is not a matter of degree but of categorical exclusion: cdA lesions lack a substrate for BER glycosylases due to the C8–C5' covalent bond, whereas 8-oxo-purines are efficiently removed by BER [2].

nucleotide excision repair base excision repair oxidative DNA damage repair pathway specificity

Divergent Transcription Factor Binding: Cyclo-dAdo Eliminates Sequence-Specific TF Binding Whereas 8-Oxo-dAdo Enhances CREB and NF-κB Affinity 2–3-Fold

In electrophoretic mobility shift assays (EMSA) using identical recognition sequences, a single (5'S)-cyclo-2'-deoxyadenosine lesion essentially eliminated the DNA-binding activity of the sequence-specific transcription factors HSF1, CREB, and NF-κB. By contrast, an 8-oxo-2'-deoxyadenosine lesion at the same position had no inhibitory effect on HSF1 or HMGA binding and, notably, increased CREB and NF-κB binding affinity by 2–3-fold relative to lesion-free DNA in competition EMSA experiments [1]. Molecular modeling indicated that cyclo-dAdo distorts DNA helical structure, abrogating protein–DNA contacts, while 8-oxo-dAdo may form an additional hydrogen bond with NF-κB, strengthening the interaction [1]. This represents a functionally opposite effect of two C8-oxidized adenine lesions.

transcription factor binding EMSA CREB NF-kappaB gene expression regulation

Diastereomer-Dependent NER Efficiency: 5'R-cdA Excised ~2-Fold More Efficiently Than 5'S-cdA in Human HeLa Extracts

The relative NER incision efficiencies of all four 5',8-cyclopurine-2'-deoxynucleosides (R-cdA, S-cdA, R-cdG, S-cdG) were measured and compared for the first time under identical conditions in human HeLa cell extracts using the same DNA sequence context. The cdA and cdG lesions were excised with broadly similar efficiencies, but the 5'R diastereomers of both cdA and cdG were repaired by NER with approximately 2-fold greater efficiency than the corresponding 5'S diastereomers [1]. Molecular dynamics simulations revealed that 5'R lesions cause greater DNA backbone distortions and more severely impaired van der Waals stacking interaction energies than 5'S lesions, providing a structural rationale for differential NER recognition [1].

diastereomer-specific repair NER efficiency HeLa extract cyclopurine lesion recognition

Single-Lesion Transcriptional Potency: One S-cdA Lesion in a TATA Box Reduces Gene Expression by ~75% in Living Cells

Marietta et al. demonstrated that a single (5'S)-8,5'-cyclo-2'-deoxyadenosine lesion positioned within the TATA box of the CMV promoter completely abrogated binding of the TATA binding protein (TBP) in vitro. When the lesion-containing construct was transfected into NER-deficient XP cells, in vivo gene expression from the reporter was reduced by approximately 75% compared to the lesion-free control [1]. This effect was comparable in magnitude to an inactivating mutation of the TATA box itself. The S-cdA lesion does not merely slow transcription; it prevents the initial assembly of the basal transcription machinery on the core promoter.

transcriptional blockade TATA binding protein gene expression xeroderma pigmentosum

In Vivo Lesion Accumulation in Neurodegenerative Disease Models: Statistically Significant S-cdA Elevation in Brain, Kidney, and Liver of csb–/– Mice

Kirkali et al. measured background levels of (5'S)-8,5'-cyclo-2'-deoxyadenosine in genomic DNA from brain, kidney, and liver of csb–/– (Cockayne syndrome group B knockout) mice and wild-type littermates by liquid chromatography/mass spectrometry with isotope-dilution, without any exogenous oxidative stress exposure. Statistically significant greater levels of S-cdA were observed in all three organs of csb–/– mice compared to wild-type controls [1]. This demonstrates that loss of CSB, a protein involved in transcription-coupled NER, leads to spontaneous accumulation of this helix-distorting lesion in vivo. By contrast, 8-oxo-dG levels in the same tissues did not show the same pattern of NER-dependent accumulation, as 8-oxo-dG is primarily a BER substrate [2].

Cockayne syndrome DNA damage accumulation neurodegeneration knockout mouse model LC-MS/MS

Diastereomer-Selective Polymerase Bypass: DNA Polymerase β Efficiently Bypasses 5'R-cdA but Is Strongly Blocked by 5'S-cdA, Driving Mutagenesis and Strand Breaks

In a comparative primer-extension study using purified DNA polymerase β (pol β), the 5'R diastereomer of cdA was efficiently bypassed during both DNA replication and BER gap-filling synthesis, whereas the 5'S diastereomer acted as a strong block, generating unextended intermediates that accumulated as single-strand DNA breaks [1]. Cell extracts from pol β wild-type mouse embryonic fibroblasts (MEFs) exhibited significant DNA synthesis activity in bypassing cdA lesions, while pol β knock-out MEF extracts showed little bypass synthesis, confirming pol β as the primary polymerase responsible [1]. Furthermore, elevated pol β concentrations stimulated nucleotide misinsertion opposite cdA, indicating a mutagenic bypass mode that is not observed with non-cyclopurine oxidative lesions processed by BER [1].

DNA polymerase beta lesion bypass mutagenesis single-strand breaks genome instability

High-Value Research and Industrial Application Scenarios for 8,5'-Cyclo-2'-deoxyadenosine Based on Quantitative Differentiation Evidence


NER Functional Competence Assays in Drug Discovery and Patient Stratification

Because cdA is repaired exclusively by NER and not by BER, site-specifically incorporated cdA-containing DNA substrates serve as clean, pathway-specific reporters of NER activity in cell-free extracts, cultured cells, and tissue biopsies. Compared to the commonly used cis-anti-B[a]P-N2-dG bulky adduct substrate, cdA offers an endogenously relevant oxidative lesion whose NER dependency has been rigorously validated across multiple laboratories [1]. The ~2-fold differential NER efficiency between 5'R-cdA and 5'S-cdA provides a built-in dynamic-range control for assay calibration. This scenario directly supports screening of NER modulators for cancer chemotherapy (e.g., cisplatin sensitization) and diagnosis of NER-deficiency disorders such as xeroderma pigmentosum and Cockayne syndrome [2].

Oxidative Stress Biomarker Quantification in Preclinical and Clinical Studies

Liquid chromatography–tandem mass spectrometry (LC-MS/MS) methods with isotope-dilution have been established and validated for the simultaneous quantification of (5'R)- and (5'S)-cdA in human urine, tissue DNA, and physiological fluids [1]. Unlike 8-oxo-dG, which can be artifactually generated during sample workup and is confounded by dietary influences, cdA diastereomers are chemically stable and their glycosidic bond resists acid hydrolysis [2]. The documented elevation of S-cdA in csb–/– mouse organs and in prediabetes/atherosclerosis patient cohorts provides a translational rationale for selecting cdA over 8-oxo-dG as a biomarker in studies where NER functional status or disease-specific oxidative damage accumulation is the primary endpoint [3].

Transcriptional Mutagenesis and Lesion Bypass Mechanistic Studies

The unique ability of a single cdA lesion to reduce gene expression by ~75% when placed in a core promoter element, combined with the diastereomer-selective polymerase bypass profile (pol β bypasses 5'R-cdA but is blocked by 5'S-cdA), makes cdA a powerful tool for dissecting the molecular mechanisms of transcriptional mutagenesis and translesion synthesis [1]. The functional opposition between cyclo-dAdo (transcription factor binding elimination) and 8-oxo-dAdo (2–3-fold binding enhancement for CREB/NF-κB) provides a built-in comparator for experiments examining how different oxidative chemistries at the same position on adenine produce divergent transcriptional outcomes [2]. This scenario is particularly relevant for laboratories studying the role of DNA damage in epigenetic regulation and aging.

Neurodegenerative Disease Model Validation and Lesion Accumulation Kinetics

The statistically significant accumulation of S-cdA in brain, kidney, and liver of csb–/– mice, even in the absence of exogenous oxidative stress, establishes this lesion as a validated molecular endpoint for preclinical studies of neurodegeneration driven by NER deficiency [1]. The availability of both diastereomers with distinct repair kinetics (5'R repaired ~2-fold faster than 5'S) allows researchers to design longitudinal accumulation studies that can distinguish between defects in global-genome NER versus transcription-coupled NER sub-pathways. This scenario is directly applicable to therapeutic development for Cockayne syndrome, xeroderma pigmentosum neurologic disease, and other age-related neurodegenerative conditions where oxidative DNA damage accumulation is implicated [2].

Quote Request

Request a Quote for 8,5'-Cyclo-2'-deoxyadenosine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.